2-Thioacetyl-1H-pyrrole
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Overview
Description
2-Thioacetyl-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a thioacetyl group at the second position. Pyrroles are a class of five-membered nitrogen-containing heterocycles that are significant in various biological and chemical contexts. The thioacetyl group introduces sulfur into the molecule, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioacetyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of pyrrole with thioacetic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyrrole and thioacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures.
Procedure: Pyrrole is mixed with thioacetic acid and the acid catalyst, and the mixture is heated to promote the formation of the thioacetyl group at the second position of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Thioacetyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioacetyl group can be reduced to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Halogenated or nitro-substituted pyrroles.
Scientific Research Applications
2-Thioacetyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Thioacetyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioacetyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
2-Acetyl-1H-pyrrole: Lacks the sulfur atom, which can affect its reactivity and biological activity.
2-Thiomethyl-1H-pyrrole: Contains a thiomethyl group instead of a thioacetyl group, leading to different chemical properties.
2-Thioacetyl-1H-indole: Features an indole ring instead of a pyrrole ring, which can influence its electronic properties and reactivity.
Uniqueness: 2-Thioacetyl-1H-pyrrole is unique due to the presence of both a pyrrole ring and a thioacetyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(1H-pyrrol-2-yl)ethanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEKKAKIVDDBED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CC=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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